NHS-SS-Biotin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

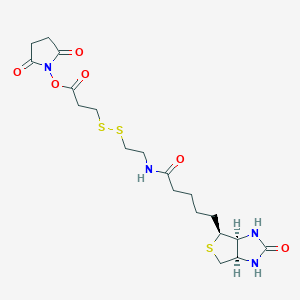

(2,5-dioxopyrrolidin-1-yl) 3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O6S3/c24-14(4-2-1-3-13-18-12(11-30-13)21-19(28)22-18)20-8-10-32-31-9-7-17(27)29-23-15(25)5-6-16(23)26/h12-13,18H,1-11H2,(H,20,24)(H2,21,22,28)/t12-,13-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEDTGQHCFODEH-LXIYXOSZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O6S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to NHS-SS-Biotin: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Hydroxysuccinimide-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate), a versatile reagent for the biotinylation of proteins and other biomolecules. This document details its chemical structure, key properties, and provides standardized protocols for its use in labeling and affinity purification applications.

Introduction

NHS-SS-Biotin is a widely used amine-reactive biotinylation reagent that enables the covalent attachment of biotin to proteins, antibodies, and other molecules containing primary amines. Its key feature is a disulfide bond within its spacer arm, which allows for the cleavage of the biotin label under reducing conditions. This characteristic is particularly advantageous for applications requiring the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices. The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines at physiological to slightly alkaline pH to form stable amide bonds.[1]

Chemical Structure and Properties

This compound is characterized by three key functional components: the biotin moiety, a spacer arm containing a cleavable disulfide bond, and an amine-reactive NHS ester. The long spacer arm, approximately 24.3 Å in length, minimizes steric hindrance when the biotinylated molecule interacts with avidin or streptavidin.[2][3]

Chemical Structure:

Caption: Functional components of the this compound molecule.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₂₈N₄O₆S₃ | [2] |

| Molecular Weight | 504.65 g/mol | [2] |

| Spacer Arm Length | 24.3 Å | |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | |

| Optimal Reaction pH | 7.2 - 8.5 | |

| Storage | Store at -20°C, desiccated. Moisture-sensitive. |

Reactivity and Stability

The reactivity of this compound is primarily governed by the NHS ester group, which is susceptible to hydrolysis. The rate of hydrolysis is pH-dependent, increasing with higher pH. Therefore, it is crucial to perform biotinylation reactions within the optimal pH range and to use freshly prepared solutions of the reagent.

Hydrolysis Half-life of NHS Esters:

| pH | Temperature | Half-life | Reference(s) |

| 7.0 | 0°C | 4 - 5 hours | |

| 8.0 | Room Temp. | 210 minutes | |

| 8.5 | Room Temp. | 180 minutes | |

| 8.6 | 4°C | 10 minutes | |

| 9.0 | Room Temp. | 125 minutes |

The disulfide bond in the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Conditions for Disulfide Bond Cleavage:

| Reducing Agent | Concentration | Incubation Conditions | Reference(s) |

| DTT | 50 mM | 2 hours at room temperature or 30 minutes at 50°C | |

| TCEP | 20 mM | 60 minutes at 37°C | |

| TCEP | Molar excess | 10 minutes at room temperature |

Experimental Protocols

Protein Biotinylation Workflow

The following diagram illustrates the general workflow for biotinylating a protein with this compound.

Caption: General workflow for protein biotinylation with this compound.

Detailed Protocol for Protein Biotinylation:

-

Buffer Preparation: Prepare an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

-

Protein Preparation: Dissolve the protein to be biotinylated in the prepared buffer at a concentration of 1-10 mg/mL.

-

This compound Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM (approximately 5 mg/mL). Do not prepare stock solutions for long-term storage as the NHS ester is prone to hydrolysis.

-

Biotinylation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: (Optional but recommended) Stop the reaction by adding a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM.

-

Purification: Remove excess, non-reacted biotinylation reagent by dialysis or gel filtration.

Cleavage of the Biotin Tag

The following diagram illustrates the process of cleaving the biotin tag from a biotinylated protein.

Caption: Workflow for the cleavage of the biotin tag.

Detailed Protocol for Cleavage:

-

Prepare Reducing Agent Solution: Prepare a solution of the desired reducing agent in a suitable buffer. For DTT, a 50 mM solution is commonly used. For TCEP, a 20 mM solution is effective.

-

Incubation: Incubate the biotinylated sample with the reducing agent solution.

-

With DTT: Incubate for 2 hours at room temperature or 30 minutes at 50°C.

-

With TCEP: Incubate for 60 minutes at 37°C. Alternatively, a molar excess can be incubated for 10 minutes at room temperature.

-

-

Separation: If the biotinylated protein was bound to an affinity matrix, the protein will be released into the supernatant, which can then be collected. The biotin tag will remain attached to the matrix.

Applications

The unique properties of this compound make it suitable for a variety of applications in research and drug development, including:

-

Affinity Purification: Biotinylated proteins can be captured on avidin or streptavidin-coated resins and subsequently eluted under mild, non-denaturing conditions by cleaving the disulfide bond.

-

Protein-Protein Interaction Studies: It can be used to label bait proteins for pull-down assays.

-

Cell Surface Labeling: The membrane-permeable nature of this compound allows for the labeling of both cell surface and intracellular proteins.

-

Drug Delivery Systems: The cleavable linker can be incorporated into antibody-drug conjugates (ADCs) to facilitate drug release at the target site.

Conclusion

This compound is a powerful tool for the reversible biotinylation of biomolecules. A thorough understanding of its chemical properties, particularly the reactivity of the NHS ester and the cleavability of the disulfide bond, is essential for its successful application. By following the detailed protocols and considering the quantitative data presented in this guide, researchers can effectively utilize this compound to achieve their experimental goals.

References

The Pivotal Role of the Spacer Arm in NHS-SS-Biotin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the critical functions of the spacer arm in NHS-SS-Biotin, a thiol-cleavable and amine-reactive biotinylation reagent. Understanding the nuances of its design is paramount for the successful application of biotinylation in affinity purification, protein interaction studies, and targeted drug delivery. We will delve into the significance of its length, the versatility of its cleavable disulfide bond, and provide detailed protocols for its use.

The Architecture of this compound: More Than Just a Linker

This compound, or Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate, is a molecule meticulously designed for the efficient biotinylation of proteins and other biomolecules containing primary amines.[1] Its structure can be deconstructed into three key functional domains:

-

N-Hydroxysuccinimide (NHS) Ester: This highly reactive group targets and forms stable amide bonds with primary amines (-NH2), commonly found on the side chains of lysine residues and the N-terminus of proteins.[2]

-

Biotin Moiety: This vitamin (B7) exhibits an extraordinarily high affinity for avidin and streptavidin proteins, forming the basis of powerful detection and purification systems.[2]

-

Spacer Arm: The bridge connecting the NHS ester and the biotin moiety is not merely a passive linker. Its length and composition are critical determinants of the reagent's efficacy. In the case of this compound, the spacer arm is 24.3 Å (Angstroms) in length and contains a disulfide bond (-S-S-).[1][3]

The Significance of the Spacer Arm Length

The 24.3 Å spacer arm of this compound is considered a "long-chain" linker, a feature that directly addresses the issue of steric hindrance. When a biotin molecule is attached too closely to a large biomolecule, the accessibility of the biotin to the binding pocket of avidin or streptavidin can be impeded. The extended spacer arm physically distances the biotin from the surface of the labeled molecule, ensuring unhindered binding to avidin or streptavidin probes and resins. This enhanced accessibility leads to more efficient capture and purification of biotinylated targets.

Studies comparing biotinylation reagents with varying spacer arm lengths have demonstrated that a longer bridge leads to a better dose-response curve in competitive assays, underscoring the importance of minimizing steric hindrance for optimal binding.

The Power of Cleavability: The Disulfide Bond

A key innovation in the design of this compound is the incorporation of a disulfide bond within its spacer arm. This feature renders the linkage cleavable under mild reducing conditions, a property that offers significant advantages in downstream applications. The disulfide bond can be readily broken by reducing agents such as dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), releasing the biotinylated molecule from its biotin tag.

This cleavability is particularly advantageous for:

-

Elution from Affinity Resins: Biotinylated proteins captured on streptavidin-coated beads can be gently eluted by the addition of a reducing agent, avoiding the harsh, denaturing conditions often required to disrupt the strong biotin-streptavidin interaction. This preserves the native structure and function of the purified protein.

-

Mass Spectrometry Analysis: For proteomic studies, the ability to remove the biotin tag is crucial. After enrichment, the disulfide bond can be cleaved, leaving only a small sulfhydryl remnant on the protein. This simplifies the mass spectra and aids in protein identification.

-

Dynamic Studies: In applications like cell surface protein profiling, the cleavable linker allows for the selective removal of the biotin label, enabling researchers to study protein trafficking and turnover.

Comparison of Biotinylation Reagents

The choice of biotinylation reagent depends on the specific experimental requirements, including the desired spacer arm length, solubility, and whether cleavability is necessary. The following table summarizes the properties of this compound and other commonly used biotinylation reagents.

| Reagent Name | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? | Molecular Weight ( g/mol ) |

| This compound | 24.3 | Yes (Disulfide) | Yes | No | 504.65 |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide) | No | Yes | 606.69 |

| NHS-Biotin | 13.5 | No | Yes | No | 341.38 |

| Sulfo-NHS-Biotin | 13.5 | No | No | Yes | 443.43 |

| NHS-LC-Biotin | 22.4 | No | Yes | No | 454.54 |

| Sulfo-NHS-LC-Biotin | 22.4 | No | No | Yes | 556.59 |

| NHS-LC-LC-Biotin | 30.5 | No | Yes | No | 567.70 |

Experimental Protocols

General Considerations

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a suitable reaction buffer.

-

Reagent Preparation: this compound is not water-soluble and should be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use to prepare a stock solution. The reagent is moisture-sensitive, so it should be warmed to room temperature before opening.

-

Molar Excess: The optimal molar ratio of biotin reagent to protein depends on the protein concentration and the desired degree of labeling. For a 2 mg/mL protein solution, a 20-fold molar excess is a good starting point.

Protocol for Biotinylating a Protein in Solution

-

Prepare Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 8.0) at a concentration of 1-10 mg/mL.

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

-

Biotinylation Reaction: Add the calculated amount of the this compound stock solution to the protein solution. Incubate the reaction for 30 minutes to 2 hours at room temperature or 4°C.

-

Quench Reaction: Add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Remove Excess Biotin: Separate the biotinylated protein from unreacted biotin and reaction byproducts using dialysis or a desalting column.

Protocol for Cell Surface Biotinylation

For this application, the water-soluble and membrane-impermeable Sulfo-NHS-SS-Biotin is recommended to ensure exclusive labeling of cell surface proteins.

-

Cell Preparation: Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

Resuspend Cells: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.

-

Prepare Sulfo-NHS-SS-Biotin Solution: Prepare a 1 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS.

-

Biotinylation Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. Incubate for 30 minutes at 4°C with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin label.

-

Quench Reaction: Add a quenching buffer (e.g., PBS containing 100 mM glycine) and incubate for 15 minutes at 4°C.

-

Wash Cells: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer. The biotinylated cells are now ready for lysis and subsequent analysis.

Cleavage of the Disulfide Bond

-

Prepare Reducing Agent: Prepare a fresh solution of 50-100 mM DTT or TCEP in an appropriate buffer.

-

Cleavage Reaction: Add the reducing agent to the sample containing the biotinylated molecule.

-

Incubation: Incubate for 30-60 minutes at 37-50°C.

-

Downstream Processing: The released molecule can now be separated from the biotin tag and streptavidin resin (if applicable) for further analysis.

Visualizing the Workflow and Concepts

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

Figure 1: Workflow for protein biotinylation, affinity purification, and elution using this compound.

Figure 2: Functional domains of the this compound molecule.

Conclusion

The thoughtful design of the this compound reagent, particularly its long, cleavable spacer arm, provides researchers with a powerful and versatile tool for a wide range of biological applications. The ability to efficiently label, capture, and subsequently release target molecules under mild conditions is invaluable for preserving their biological activity and facilitating downstream analysis. By understanding the principles behind its functionality and adhering to optimized protocols, scientists can effectively leverage this compound to advance their research in proteomics, drug discovery, and beyond.

References

A Technical Guide to the Membrane Permeability of NHS-SS-Biotin for Intracellular Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the principles and applications of NHS-SS-Biotin for the labeling of intracellular proteins. A comprehensive overview of its membrane permeability, mechanism of action, and detailed experimental protocols are provided to assist researchers in leveraging this powerful tool for their studies.

Introduction to this compound

Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate (this compound) is a versatile, amine-reactive biotinylation reagent. Its key features include an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, a biotin moiety for detection or purification, and a cleavable disulfide bond in its spacer arm. This cleavability allows for the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices using reducing agents.

A critical characteristic of this compound is its ability to label intracellular proteins. This is attributed to its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitates its diffusion across the cell membrane.[1][2] This property distinguishes it from its sulfonated counterpart, Sulfo-NHS-SS-Biotin, which is water-soluble and membrane-impermeable, restricting its use to the labeling of cell surface proteins.[3][4]

Mechanism of Action

The fundamental reaction of this compound involves the NHS ester reacting with primary amino groups (-NH₂) found on lysine residues and the N-termini of proteins. This reaction forms a stable amide bond, covalently attaching the biotin label to the target protein. The reaction is most efficient at a neutral to slightly basic pH (7-9).

The disulfide bond within the spacer arm is susceptible to cleavage by reducing agents like dithiothreitol (DTT), 2-mercaptoethanol, or Tris(2-carboxyethyl)phosphine (TCEP). This feature is particularly advantageous for applications requiring the recovery of the native protein after affinity purification.[1]

Figure 1. Reaction of this compound with a primary amine on a target protein.

Quantitative Data Summary

The following tables summarize key quantitative parameters for using this compound and its membrane-impermeable analog.

| Parameter | This compound | Sulfo-NHS-SS-Biotin | Reference |

| Molecular Weight | 504.65 g/mol | 606.69 g/mol | |

| Spacer Arm Length | 24.3 Å | 24.3 Å | |

| Solubility | Soluble in DMSO, DMF | Water-soluble | |

| Membrane Permeability | Permeable | Impermeable | |

| Primary Application | Intracellular & Cell Surface Labeling | Cell Surface Labeling |

| Parameter | Value | Cell Type/Target | Reference |

| Stock Solution Concentration | 10 mM in DMSO or DMF | General | |

| Working Concentration | ~1 mM (e.g., 100µL of 10mM stock per mL of cell suspension) | General | |

| Incubation Time (Intracellular) | 30 minutes (longer time may be required for significant diffusion) | General | |

| Incubation Temperature | Room Temperature | General | |

| Molar Excess (for purified protein) | 20-fold for 1-10 mg/mL antibody solution | Purified IgG | |

| Quenching Agent | 25-50 mM Tris or 100 mM Glycine | General | |

| Cleavage Agent | 50 mM DTT | General |

Experimental Protocols

General Protocol for Intracellular Biotinylation of Cultured Cells

This protocol provides a general guideline for the intracellular labeling of mammalian cells. Optimization may be required for specific cell types and experimental goals.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

-

Quenching Buffer (e.g., 50 mM Tris in PBS, pH 8.0)

-

Cell culture medium

-

Centrifuge tubes

Procedure:

-

Cell Preparation: Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cell pellet in PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound by dissolving 5 mg in 1 mL of anhydrous DMSO or DMF.

-

Biotinylation Reaction: Add 100 µL of the 10 mM this compound stock solution per milliliter of the cell suspension. Mix gently.

-

Incubation: Incubate the reaction at room temperature for 30 minutes. For enhanced intracellular labeling, a longer incubation time may be necessary to allow for significant diffusion of the reagent into the cells.

-

Quenching: Stop the reaction by washing the cells three times with ice-cold PBS (pH 8.0). An initial wash with a quenching buffer, such as 25-50 mM Tris (pH 8.0), can be used to effectively quench any unreacted this compound.

-

Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins.

Figure 2. General workflow for intracellular labeling of cells with this compound.

Cleavage of the Disulfide Bond

To release the biotinylated protein from an avidin or streptavidin affinity column, the disulfide bond in the spacer arm can be cleaved.

Procedure:

-

After binding the biotinylated proteins to the affinity resin and washing away unbound proteins, add an elution buffer containing a reducing agent.

-

A common elution buffer is 50 mM DTT in a suitable buffer (e.g., PBS).

-

Incubate the resin with the elution buffer for 30 minutes at 50°C or for 2 hours at room temperature to ensure complete cleavage.

-

Collect the eluate containing the now-unbiotinylated target proteins.

Key Considerations and Troubleshooting

-

Reagent Stability: this compound is moisture-sensitive. Store it at -20°C with a desiccant and allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Buffer Composition: Avoid buffers containing primary amines (e.g., Tris or glycine) during the biotinylation reaction as they will compete with the target proteins for labeling.

-

Optimization: The optimal concentration of this compound and the incubation time will vary depending on the cell type and the specific intracellular target. Empirical testing is recommended.

-

Distinguishing Intracellular vs. Surface Labeling: To confirm intracellular labeling, a parallel experiment can be conducted with the membrane-impermeable Sulfo-NHS-SS-Biotin. Proteins labeled only with this compound and not with its sulfo- counterpart are likely intracellular.

Figure 3. Comparison of this compound and Sulfo-NHS-SS-Biotin permeability.

Conclusion

This compound is an invaluable reagent for the labeling and subsequent purification of intracellular proteins. Its membrane permeability, a direct result of its solubility in organic solvents, allows it to access the cellular interior. By understanding its mechanism of action and carefully optimizing experimental conditions, researchers can effectively utilize this compound to investigate a wide range of intracellular processes, making it a cornerstone technique in proteomics and cell biology.

References

An In-depth Technical Guide to the Amine-Reactive Chemistry of NHS-SS-Biotin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and applications of NHS-SS-Biotin, a versatile reagent for biotinylating proteins and other molecules. It delves into the fundamental amine-reactive chemistry, detailed experimental protocols, and the unique cleavable nature of this compound, which makes it an invaluable tool in protein interaction studies, affinity purification, and targeted drug delivery.

Core Principles of this compound Chemistry

This compound, or Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate, is a thiol-cleavable, amine-reactive biotinylation reagent.[1] Its utility stems from three key features: an N-hydroxysuccinimide (NHS) ester group, a disulfide bond within its spacer arm, and a terminal biotin moiety.[1][2]

Amine-Reactive Chemistry: The NHS ester group readily reacts with primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2] This reaction, a nucleophilic attack by the deprotonated primary amine on the NHS ester, proceeds efficiently at neutral to basic pH values (pH 7-9). The reaction releases N-hydroxysulfosuccinimide as a byproduct. It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.

Cleavable Disulfide Bond: A key feature of this compound is the presence of a disulfide bond (-S-S-) in its spacer arm. This bond can be readily cleaved by reducing agents like dithiothreitol (DTT), 2-mercaptoethanol, or TCEP-HCl. This cleavability allows for the gentle elution of biotinylated molecules from avidin or streptavidin affinity matrices without the need for harsh denaturing conditions.

Biotin Moiety and Spacer Arm: The biotin group exhibits an exceptionally high affinity for avidin and streptavidin, forming the basis for numerous detection and purification applications. This compound possesses a long spacer arm (24.3 Å) that separates the biotin group from the reactive NHS ester. This extended spacer helps to minimize steric hindrance, facilitating more efficient binding of the biotinylated molecule to avidin or streptavidin.

Below is a diagram illustrating the reaction of this compound with a primary amine on a protein.

References

The Chemistry and Application of Disulfide Bond Cleavage in NHS-SS-Biotin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for cleaving the disulfide bond within the NHS-SS-Biotin molecule. This compound is a widely utilized reagent in bioconjugation and affinity purification applications due to its amine-reactive N-hydroxysuccinimide (NHS) ester and the presence of a cleavable disulfide bond in its spacer arm. This feature allows for the efficient release of biotinylated molecules from avidin or streptavidin supports under mild reducing conditions, a critical step in numerous experimental workflows.

Core Principles of this compound and Disulfide Bond Cleavage

This compound, or succinimidyl 2-(biotinamido)ethyl-1,3-dithiopropionate, is a chemical probe that facilitates the biotinylation of primary amines (-NH2) on proteins, peptides, and other biomolecules. The NHS ester reacts with primary amines in a pH range of 7-9 to form stable amide bonds. The key feature of this reagent is the disulfide bond (-S-S-) within its spacer arm, which can be selectively cleaved by reducing agents. This cleavage breaks the covalent link between the biotin moiety and the labeled molecule, enabling its recovery from avidin or streptavidin affinity matrices.

The cleavage of the disulfide bond is a reduction reaction where the disulfide is converted into two free sulfhydryl (-SH) groups. This process is typically achieved using thiol-based reducing agents like dithiothreitol (DTT) and 2-mercaptoethanol (BME), or phosphine-based reducing agents like tris(2-carboxyethyl)phosphine (TCEP).

Quantitative Analysis of Disulfide Bond Cleavage Efficiency

The efficiency of disulfide bond cleavage is a critical parameter for the successful recovery of biotinylated molecules. While several reducing agents are effective, their performance can vary based on experimental conditions. A 2021 study by Alfaro et al. provides a quantitative comparison of cleavage efficiency, highlighting the efficacy of TCEP.

| Reducing Agent | Cleavage Efficiency | Experimental Context |

| TCEP | 99.5% | Optimized protocol for this compound-labeled human cell lysate proteins, with subsequent carbomethylation to prevent disulfide bond reformation. |

| DTT | Widely used and effective, but quantitative efficiency data is less commonly reported in direct comparison to TCEP under identical optimized conditions. | Standard protocols often recommend concentrations around 50 mM. |

| 2-Mercaptoethanol | Effective, but generally considered less potent than DTT and TCEP. | Often used in similar concentrations to DTT. |

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the cleavage of disulfide bonds in this compound using common reducing agents.

Protocol 1: Cleavage using Dithiothreitol (DTT)

This protocol is a standard method for releasing biotinylated proteins from streptavidin beads.

Materials:

-

Biotinylated sample bound to streptavidin-agarose or magnetic beads.

-

Wash Buffer (e.g., PBS with 0.1% Tween-20).

-

Elution Buffer: 50 mM DTT in a suitable buffer (e.g., PBS, Tris-HCl), pH 7.5-8.5.

Procedure:

-

Wash the streptavidin beads complexed with the biotinylated molecule three times with 1 mL of Wash Buffer to remove non-specifically bound proteins.

-

After the final wash, remove the supernatant.

-

Add 100-500 µL of Elution Buffer (50 mM DTT) to the beads.

-

Incubate the mixture under one of the following conditions:

-

Centrifuge the beads (or use a magnetic rack) to pellet them.

-

Carefully collect the supernatant containing the released, formerly biotinylated molecule.

-

For further analysis, the eluate can be subjected to downstream applications such as SDS-PAGE, western blotting, or mass spectrometry.

Protocol 2: High-Efficiency Cleavage using Tris(2-carboxyethyl)phosphine (TCEP)

This protocol is optimized for near-complete cleavage and is particularly suitable for applications requiring high recovery, such as quantitative proteomics.[4]

Materials:

-

Biotinylated sample bound to streptavidin magnetic beads.

-

Wash Buffers (a series of stringent washes is recommended for proteomics applications).

-

Elution Buffer: 20 mM TCEP, 0.1% Rapigest (or other MS-compatible detergent), 30 mM NaCl, and 50 mM Tris-HCl.

-

Alkylation Solution: Iodoacetamide (IAA) at a concentration to sufficiently cap the newly formed free thiols.

Procedure:

-

Perform stringent washes of the streptavidin beads to minimize contaminants. A typical series includes washes with 2% SDS, a high-salt buffer, and a buffer containing urea.

-

After the final wash, add the Elution Buffer to the beads.

-

Incubate the mixture in a thermomixer for 60 minutes at 37°C.[4]

-

Separate the beads using a magnetic rack and collect the supernatant.

-

To ensure complete elution, a second elution with 1% formic acid in 50 mM Tris-HCl for 30 minutes can be performed. The eluents are then combined.

-

The combined eluates are then treated with IAA for alkylation to prevent the reformation of disulfide bonds.

-

The sample is then ready for downstream processing, such as tryptic digestion and mass spectrometry analysis.

Visualizing the Chemistry and Workflow

Chemical Reaction of Disulfide Bond Cleavage

The following diagram illustrates the chemical reaction at the core of the cleavage process, showing a reducing agent (in this case, DTT) breaking the disulfide bond of the this compound linker attached to a protein.

References

- 1. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A novel electrochemical method for efficient reduction of disulfide bonds in peptides and proteins prior to MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mstechno.co.jp [mstechno.co.jp]

An In-depth Technical Guide to NHS-SS-Biotin for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of NHS-SS-Biotin (Succinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate), a versatile reagent for protein labeling. We will delve into its core features, mechanism of action, and detailed protocols for its application, supported by quantitative data and visual diagrams to facilitate understanding and experimental design.

Core Features of this compound

This compound is an amine-reactive biotinylation reagent that enables the simple and efficient labeling of proteins and other molecules containing primary amines.[1] Its key features make it a valuable tool in various proteomics and molecular biology applications.

Amine Reactivity: The N-Hydroxysuccinimide (NHS) ester group reacts efficiently with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds.[2][3] This reaction is most efficient at a pH range of 7-9.[2]

Cleavable Disulfide Bond: A key characteristic of this compound is the presence of a disulfide bond within its spacer arm.[1] This allows the biotin label to be cleaved from the labeled protein using reducing agents like dithiothreitol (DTT), 2-mercaptoethanol, or TCEP. This feature is particularly advantageous for affinity purification, as it allows for the gentle elution of the target protein from avidin or streptavidin resins without harsh denaturing conditions.

Extended Spacer Arm: The reagent possesses a long spacer arm of 24.3 angstroms, which separates the biotin group from the labeled protein. This extended length helps to reduce steric hindrance, facilitating the binding of the biotinylated protein to avidin or streptavidin.

Cell Permeability: this compound is soluble in organic solvents like DMSO or DMF, which allows it to permeate cell membranes, enabling the labeling of intracellular proteins. For applications requiring exclusive labeling of cell surface proteins, a water-soluble and membrane-impermeable version, Sulfo-NHS-SS-Biotin, is available.

Quantitative Data Summary

The efficiency of protein labeling with this compound depends on several factors, including the concentration of the protein and the molar ratio of the biotin reagent. The following table summarizes key quantitative data for successful biotinylation.

| Parameter | Value | Notes |

| Molecular Weight | 504.65 g/mol | |

| Spacer Arm Length | 24.3 Å | |

| Optimal pH for Reaction | 7-9 | |

| Recommended Molar Excess (IgG) | 12-fold to 20-fold | For a 2-10 mg/mL IgG solution. |

| Resulting Biotin Incorporation (IgG) | 1-6 biotin molecules per antibody | Dependent on the molar excess of the reagent used. |

| Solubility | Soluble in DMSO or DMF | Must be dissolved in an organic solvent before dilution in aqueous buffers. |

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the chemical reaction of this compound with a primary amine and a typical experimental workflow for protein labeling and purification.

Caption: Chemical reaction of this compound with a primary amine on a protein.

Caption: A typical experimental workflow for protein biotinylation and purification.

Detailed Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

Protocol 1: Biotinylation of Proteins in Solution

This protocol is adapted for labeling proteins like antibodies in a solution.

Materials:

-

Protein sample (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

-

Method for buffer exchange (e.g., dialysis cassettes, spin desalting columns)

Procedure:

-

Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer, as primary amines will compete with the labeling reaction. If necessary, perform a buffer exchange.

-

Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO or DMF to a concentration of 10 mM (e.g., 5 mg in 1 mL). Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.

-

Labeling Reaction: Add the calculated amount of this compound solution to the protein sample. For a 2 mg/mL IgG solution, a 20-fold molar excess is typically recommended. The volume of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, non-reacted biotin and the quenching buffer by dialysis against PBS or by using a gel filtration column.

-

Storage: Store the biotinylated protein under conditions optimal for the non-labeled protein.

Protocol 2: Biotinylation of Cell Surface Proteins using Sulfo-NHS-SS-Biotin

For labeling proteins on the surface of living cells, the water-soluble and membrane-impermeable Sulfo-NHS-SS-Biotin is used.

Materials:

-

Suspension or adherent cells

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., PBS containing 100 mM glycine)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins. Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).

-

Prepare Sulfo-NHS-SS-Biotin Solution: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).

-

Labeling Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to a final concentration of 0.5-1 mg/mL.

-

Incubation: Incubate the reaction on ice for 30 minutes with gentle mixing. Performing the incubation at 4°C minimizes the internalization of the biotin reagent.

-

Quenching: Wash the cells three times with an ice-cold quenching solution to remove any unreacted biotinylation reagent.

-

Cell Lysis: The cells with biotinylated surface proteins are now ready for lysis and subsequent analysis, such as affinity purification.

Logical Relationships of Key Features

The following diagram illustrates the interplay of the core features of this compound.

Caption: Logical relationships of this compound's key features and their benefits.

References

Methodological & Application

Application Notes and Protocols for NHS-SS-Biotin Labeling of Cell Surface Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and techniques for labeling cell surface proteins using NHS-SS-Biotin. This method is a powerful tool for identifying and quantifying proteins on the plasma membrane, which are crucial for various cellular functions and are often the targets of therapeutic drugs.[1][2]

Introduction

Cell surface proteins play a critical role in signal transduction, cell adhesion, and transport of molecules.[3] Their accessibility on the outer surface of the cell makes them prime targets for antibody-based therapies and ideal biomarkers for diagnostics.[1] The study of these proteins often requires their specific labeling and isolation from the total cellular protein content.

This compound (Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent that is ideal for this purpose.[4] Its water-solubility prevents it from permeating the cell membrane, ensuring that only proteins with exposed primary amines (the N-terminus and the side chain of lysine residues) on the cell surface are labeled. The "SS" in its name indicates a disulfide bond in the spacer arm, which allows for the cleavage of the biotin tag from the labeled protein using reducing agents. This cleavable feature is highly advantageous for the elution and recovery of isolated proteins from avidin or streptavidin affinity matrices.

Chemical Principle

The N-hydroxysulfosuccinimide (Sulfo-NHS) ester of biotin reacts with primary amines on proteins to form a stable amide bond. This reaction is most efficient at a neutral to slightly basic pH (7-9). The disulfide bond within the spacer arm of this compound can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or TCEP, releasing the biotinylated protein from the biotin moiety.

Caption: Reaction of this compound with a primary amine on a cell surface protein.

Experimental Protocols

This section details the protocols for labeling cell surface proteins on both suspension and adherent cells.

Materials and Reagents

-

Cells: Healthy, viable cell culture of interest.

-

This compound: e.g., Thermo Scientific™ EZ-Link™ Sulfo-NHS-SS-Biotin (Cat. No. 21331).

-

Buffers:

-

Phosphate-Buffered Saline (PBS), pH 7.2-8.0, ice-cold.

-

Quenching Buffer: PBS containing 100 mM glycine or 50-100 mM Tris-HCl, pH 8.0.

-

Lysis Buffer: RIPA buffer or other suitable lysis buffer containing protease inhibitors.

-

-

Affinity Resin: Streptavidin or NeutrAvidin agarose beads (e.g., Thermo Scientific™ NeutrAvidin™ Agarose).

-

Reducing Agent: Dithiothreitol (DTT) or 2-mercaptoethanol (BME).

-

General Lab Equipment: Centrifuge, incubator, rotator, polypropylene tubes, etc.

Labeling Protocol for Suspension Cells

-

Cell Preparation:

-

Harvest cells and wash them three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Centrifuge at a low speed (e.g., 500 x g) for 5 minutes between washes.

-

Resuspend the cell pellet in ice-cold PBS at a concentration of 1-25 x 10^6 cells/mL.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 1 mg/mL solution of this compound in PBS. Note: Do not prepare stock solutions as the NHS ester is susceptible to hydrolysis.

-

Add the this compound solution to the cell suspension to a final concentration of 0.25-0.5 mg/mL.

-

Incubate on ice for 30 minutes with gentle, occasional mixing.

-

-

Quenching:

-

To stop the reaction, add the Quenching Buffer to a final concentration of 100 mM glycine or 50-100 mM Tris-HCl.

-

Incubate for 10-15 minutes on ice.

-

-

Washing:

-

Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.

-

Labeling Protocol for Adherent Cells

-

Cell Preparation:

-

Grow cells to the desired confluency in culture plates.

-

Aspirate the culture medium and wash the cells three times with ice-cold PBS.

-

-

Biotinylation Reaction:

-

Prepare a fresh 0.25-0.5 mg/mL solution of this compound in PBS.

-

Add the biotinylation solution to the cells, ensuring the entire surface is covered (e.g., 2 mL for a 10 cm dish).

-

Incubate on ice for 30 minutes.

-

-

Quenching:

-

Aspirate the biotinylation solution and add ice-cold Quenching Buffer.

-

Incubate for 10-15 minutes on ice.

-

-

Washing:

-

Aspirate the quenching buffer and wash the cells three times with ice-cold PBS.

-

Isolation of Biotinylated Proteins

-

Cell Lysis:

-

Lyse the labeled cells (from suspension or adherent culture) using an appropriate lysis buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Affinity Purification:

-

Transfer the supernatant to a new tube.

-

Add pre-washed streptavidin or NeutrAvidin agarose beads to the lysate.

-

Incubate overnight at 4°C with end-over-end rotation.

-

-

Washing the Beads:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

-

Elution of Biotinylated Proteins:

-

To elute the bound proteins, resuspend the beads in a sample buffer containing a reducing agent (e.g., 50 mM DTT or 5% BME).

-

Incubate at 95-100°C for 5-10 minutes to cleave the disulfide bond and release the proteins from the biotin.

-

Centrifuge to pellet the beads, and collect the supernatant containing the isolated cell surface proteins.

-

Downstream Applications

The isolated cell surface proteins can be further analyzed by various techniques, including:

-

SDS-PAGE and Western Blotting: To identify and quantify specific proteins of interest.

-

Mass Spectrometry: For proteomic profiling of the entire cell surface proteome.

-

ELISA: For quantitative measurement of specific surface proteins.

Experimental Workflow and Data Presentation

Caption: Workflow for cell surface protein labeling and isolation.

Quantitative Data Summary

The following table provides a summary of typical experimental parameters for this compound labeling. Optimal conditions may vary depending on the cell type and experimental goals.

| Parameter | Recommended Range | Notes |

| Cell Density | 1 x 10^6 - 25 x 10^6 cells/mL | Higher cell densities are generally more efficient. |

| This compound Conc. | 0.25 - 1.0 mg/mL | Higher concentrations can lead to increased labeling but may also affect cell viability. |

| Incubation Time | 30 - 60 minutes | Longer incubation times may not significantly increase labeling and can lead to internalization of the label. |

| Incubation Temperature | 4°C (on ice) | Performing the reaction on ice minimizes membrane transport and internalization of the biotin reagent. |

| pH of Reaction Buffer | 7.2 - 8.0 | The reaction is more efficient at a slightly basic pH. |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no biotinylation | Inactive reagent | Use fresh, properly stored this compound. Avoid repeated freeze-thaw cycles. |

| Primary amine-containing buffers (Tris, glycine) used during labeling | Use a non-amine containing buffer like PBS for the labeling reaction. | |

| Insufficient reagent concentration | Optimize the concentration of this compound. | |

| High background/non-specific binding | Inadequate quenching | Ensure complete quenching of the biotinylation reaction. |

| Insufficient washing | Increase the number and stringency of wash steps after affinity purification. | |

| Cell lysis prior to quenching | Maintain cell integrity during labeling by working on ice and handling cells gently. | |

| Labeling of intracellular proteins | Compromised cell membrane integrity | Use healthy, viable cells. Perform all steps on ice to minimize membrane permeability. |

| Reagent internalization | Keep incubation times to a minimum (e.g., 30 minutes on ice). |

Conclusion

The this compound labeling method is a robust and versatile technique for the selective isolation and analysis of cell surface proteins. By following the detailed protocols and considering the key parameters outlined in these application notes, researchers can successfully identify and quantify cell surface proteins, providing valuable insights into cellular biology and aiding in the discovery of new therapeutic targets and biomarkers.

References

- 1. Sensitive profiling of cell surface proteome by using an optimized biotinylation method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell surface protein biotinylation for SDS-PAGE analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. assets.fishersci.com [assets.fishersci.com]

A Step-by-Step Guide to Protein Biotinylation Using NHS-SS-Biotin

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the biotinylation of proteins using NHS-SS-Biotin, a thiol-cleavable, amine-reactive biotinylation reagent. This reagent is particularly useful for applications requiring the release of the biotinylated protein from avidin or streptavidin supports, such as in affinity purification.[1][2]

Introduction

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein or antibody. The high-affinity interaction between biotin and streptavidin or avidin is then exploited for detection, purification, or immobilization.[3][4] this compound (Succinimidyl-2-(biotinamido)-ethyl-1,3-dithiopropionate) is a versatile biotinylation reagent that contains an N-hydroxysuccinimide (NHS) ester which reacts with primary amines (-NH2) on proteins, primarily the side chains of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1]

A key feature of this compound is the presence of a disulfide bond within its spacer arm. This allows the biotin label to be cleaved from the protein using reducing agents like dithiothreitol (DTT), facilitating the gentle elution of the protein from streptavidin affinity matrices without harsh, denaturing conditions.

Reaction Mechanism and Workflow

The NHS ester of this compound reacts with a primary amine on a protein, forming a stable amide linkage and releasing N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a pH of 7-9.

Caption: Chemical reaction of this compound with a protein's primary amine.

The general workflow for protein biotinylation and subsequent purification involves several key steps, as illustrated below.

Caption: Experimental workflow for protein biotinylation and purification.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS) or other amine-free buffer (e.g., HEPES, bicarbonate/carbonate), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine as they will compete with the biotinylation reaction.

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine

-

Desalting columns or dialysis equipment for removal of excess biotin.

-

Streptavidin-agarose resin for affinity purification.

-

Wash Buffer: PBS or TBS with or without a mild detergent (e.g., 0.05% Tween-20)

-

Elution Buffer: Wash buffer containing a reducing agent (e.g., 50 mM DTT).

-

HABA/Avidin assay kit for biotin quantification (optional).

Step 1: Protein Preparation

-

Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the protein solution contains primary amines (e.g., Tris buffer) or ammonium salts, it must be dialyzed against the Reaction Buffer before proceeding.

Step 2: Preparation of this compound Solution

Note: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening to prevent condensation. The NHS-ester moiety readily hydrolyzes, so it is crucial to prepare the solution immediately before use. Do not prepare stock solutions for storage.

-

Weigh the required amount of this compound.

-

Dissolve the this compound in a small amount of anhydrous DMSO or DMF before diluting it in the aqueous Reaction Buffer.

Step 3: Biotinylation Reaction

The extent of biotinylation depends on the protein concentration and the molar ratio of this compound to the protein. For optimal results, it is recommended to perform a titration experiment with varying molar ratios.

-

Calculate the required volume of the this compound solution to achieve the desired molar excess. A common starting point is a 20-fold molar excess of biotin to protein. For more dilute protein solutions, a higher molar excess may be required.

-

Add the calculated amount of the this compound solution to the protein solution while gently vortexing.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

Step 4: Removal of Excess Biotin

It is essential to remove non-reacted and hydrolyzed this compound to prevent interference in downstream applications.

-

To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM and incubated for 15 minutes.

-

Remove the excess biotin reagent by either dialysis against PBS or by using a desalting column (e.g., Sephadex G-25).

Step 5: Quantification of Biotin Incorporation (Optional)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which results in a decrease in absorbance at 500 nm.

-

Measure the absorbance of the HABA/Avidin solution at 500 nm.

-

Add the biotinylated protein sample to the HABA/Avidin solution and mix.

-

Measure the absorbance at 500 nm again after the reading stabilizes.

-

The change in absorbance is proportional to the amount of biotin in the sample. The moles of biotin per mole of protein can then be calculated based on the protein concentration and molecular weight.

Step 6: Affinity Purification of Biotinylated Protein

-

Incubate the biotinylated protein solution with streptavidin-agarose resin. The incubation time will depend on the amount of protein and resin.

-

Wash the resin extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the purified protein by incubating the resin with Elution Buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 50°C or 2 hours at room temperature. The reducing agent will cleave the disulfide bond in the this compound spacer arm, releasing the protein from the resin.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations are generally more efficient. |

| Reaction Buffer pH | 7.0-9.0 | Amine-free buffers such as PBS or HEPES are required. |

| Molar Excess of this compound to Protein | 10 to 50-fold | Start with a 20-fold excess and optimize as needed. Dilute protein solutions may require a higher molar excess. |

| Incubation Time | 30-60 minutes at room temperature or 2 hours on ice | Longer incubation times can be used at 4°C. |

| Cleavage Conditions | 50 mM DTT for 30 min at 50°C or 2 hours at room temperature | Other reducing agents like TCEP can also be used. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Biotinylation Efficiency | Inactive this compound reagent (hydrolyzed). | Use fresh, high-quality reagent. Equilibrate to room temperature before opening. Prepare the solution immediately before use. |

| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer (e.g., PBS) before biotinylation. | |

| Suboptimal pH. | Ensure the reaction buffer pH is between 7 and 9. | |

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of this compound to protein. | |

| Protein Precipitation | Over-biotinylation. | Reduce the molar excess of the biotin reagent or shorten the incubation time. |

| Poor protein stability. | Optimize buffer conditions (e.g., add stabilizing agents). | |

| Low Recovery from Streptavidin Resin | Incomplete cleavage of the disulfide bond. | Ensure the reducing agent is fresh and at the correct concentration. Increase incubation time or temperature for cleavage. |

By following this detailed guide, researchers can effectively biotinylate their proteins of interest using this compound for a wide range of applications in their research and development endeavors.

References

Application Notes: NHS-SS-Biotin in Proteomics and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-SS-Biotin (N-Hydroxysuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) and its sulfonated, water-soluble analog, Sulfo-NHS-SS-Biotin, are pivotal reagents in proteomics research. These amine-reactive, cleavable biotinylation reagents enable the selective labeling, isolation, and identification of proteins, making them invaluable tools for applications such as cell surface proteome profiling, analysis of protein-protein interactions, and drug target deconvolution.[1][2] The key feature of these reagents is the disulfide bond within the spacer arm, which allows for the release of biotinylated proteins from avidin or streptavidin affinity resins under mild reducing conditions, facilitating downstream analysis by mass spectrometry.[3][4]

The N-hydroxysuccinimide (NHS) ester moiety reacts specifically with primary amines (e.g., the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[5] The water-soluble Sulfo-NHS-SS-Biotin is particularly useful for labeling cell surface proteins, as its charged sulfonate group prevents it from crossing the plasma membrane, ensuring that only extracellularly exposed proteins are tagged. The non-sulfonated this compound, being membrane-permeable, can be used for labeling intracellular proteins.

Key Applications and Methodologies

The primary application of this compound in proteomics is the enrichment of specific protein populations for subsequent analysis by mass spectrometry. This is typically achieved through a workflow involving:

-

Labeling: Covalent attachment of the biotin tag to target proteins.

-

Enrichment: Affinity purification of biotinylated proteins using immobilized avidin or streptavidin.

-

Elution: Release of the captured proteins by cleaving the disulfide bond.

-

Analysis: Identification and quantification of the eluted proteins by mass spectrometry.

A significant advantage of using a cleavable biotin reagent is the ability to elute captured proteins without the harsh denaturing conditions required to disrupt the strong avidin-biotin interaction. This preserves the integrity of the proteins for further functional analysis and improves the quality of data obtained from mass spectrometry.

Diagram: this compound Reaction Mechanism

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using Sulfo-NHS-SS-Biotin

This protocol describes the labeling of proteins on the surface of intact cells for subsequent enrichment and analysis.

Materials:

-

Cells in culture (adherent or suspension)

-

Sulfo-NHS-SS-Biotin (e.g., Thermo Scientific™ EZ-Link™ Sulfo-NHS-SS-Biotin)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin or NeutrAvidin agarose resin

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)

Procedure:

-

Cell Preparation:

-

For adherent cells, grow to desired confluency. For suspension cells, harvest and count.

-

Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and contaminating proteins.

-

Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 × 10^6 cells/mL.

-

-

Biotinylation Reaction:

-

Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL). The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions, so the reagent should be prepared fresh.

-

Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to a final concentration of approximately 1-2 mM (e.g., add 80-200 µL of 10 mM stock per mL of cell suspension).

-

Incubate the reaction for 30 minutes at room temperature or on ice. Incubation at 4°C can help reduce the internalization of the labeling reagent.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine or 25-50 mM Tris) to react with and inactivate any excess Sulfo-NHS-SS-Biotin.

-

Incubate for 10-15 minutes on ice.

-

Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent and byproducts.

-

-

Cell Lysis:

-

Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.

-

-

Enrichment of Biotinylated Proteins:

-

Incubate the protein lysate with streptavidin or NeutrAvidin agarose resin for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

-

Wash the resin extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the captured proteins from the resin by incubating with an elution buffer containing a reducing agent, such as 50 mM DTT, for 30-60 minutes at room temperature. This cleaves the disulfide bond in the Sulfo-NHS-SS-Biotin linker, releasing the protein from the biotin tag which remains bound to the resin.

-

Collect the eluate containing the enriched cell surface proteins.

-

-

Downstream Analysis:

-

The eluted proteins are now ready for downstream analysis such as SDS-PAGE, Western blotting, or preparation for mass spectrometry. For MS analysis, proteins are typically reduced, alkylated, and digested with trypsin.

-

Diagram: Cell Surface Proteomics Workflow

Caption: Standard workflow for cell surface protein analysis using Sulfo-NHS-SS-Biotin.

Protocol 2: DiDBiT (Direct Detection of Biotin-containing Tags) Workflow

This protocol is an alternative strategy that involves digesting proteins into peptides before the enrichment step. This can increase the yield and identification of biotinylated peptides in the mass spectrometer.

Materials:

-

Biotinylated cell lysate (from Protocol 1, step 4)

-

Trypsin

-

Streptavidin or NeutrAvidin agarose resin

-

Peptide Wash Buffer (e.g., 5-10% acetonitrile in PBS)

-

Peptide Elution Buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid)

Procedure:

-

Protein Digestion:

-

Take the biotinylated protein lysate and perform an in-solution tryptic digest to generate peptides.

-

-

Enrichment of Biotinylated Peptides:

-

Incubate the resulting peptide mixture with streptavidin or NeutrAvidin agarose resin to capture the biotinylated peptides.

-

Wash the resin with a peptide wash buffer to remove non-biotinylated peptides.

-

-

Elution:

-

Elute the bound biotinylated peptides using a stringent denaturing buffer.

-

-

Downstream Analysis:

-

The eluted biotinylated peptides are desalted and directly analyzed by LC-MS/MS.

-

Diagram: DiDBiT Workflow for Peptide-Centric Enrichment

Caption: DiDBiT workflow for the enrichment of biotinylated peptides prior to MS.

Quantitative Data Presentation

The efficiency of enrichment and the number of identified proteins can vary depending on the workflow and experimental conditions. The following tables summarize representative quantitative data from studies using NHS-Biotin reagents.

Table 1: Comparison of Protein vs. Peptide Enrichment Strategies

| Workflow | Sample | Number of Biotin-Modified Peptides Detected | Number of Proteins Identified | Reference |

| DiDBiT (Peptide Enrichment) | HEK 293T cells labeled with NHS-biotin | 10,715 | 2,185 | |

| DiDBiT (Peptide Enrichment) | HEK 293T cells labeled with AHA-biotin | 4,217 | 1,817 | |

| Conventional (Protein Enrichment) | Not specified | Significantly fewer than DiDBiT | Several-fold fewer than DiDBiT |

AHA-biotin refers to a method of metabolic labeling followed by click chemistry to attach biotin.

Table 2: Parameters for Biotinylating IgG with Sulfo-NHS-SS-Biotin

| Protein Concentration | Molar Fold Excess of Biotin Reagent | Expected Outcome | Reference |

| 10 mg/mL | ≥ 12-fold | Optimal labeling | |

| 2 mg/mL | ≥ 20-fold | Optimal labeling |

Note: These are starting recommendations and may require optimization for different proteins.

Troubleshooting

| Problem | Possible Cause | Solution | Reference |

| Lack of biotinylation | Buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine containing buffer like PBS. | |

| Reagent is hydrolyzed. | Prepare biotin reagent solution immediately before use. Store stock reagent with desiccant. | ||

| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin reagent to protein, especially for dilute protein solutions. | ||

| High background of non-specific proteins | Inefficient washing. | Increase the number and stringency of wash steps after affinity purification. | |

| Intracellular labeling with Sulfo-NHS-SS-Biotin. | Ensure cell membrane integrity. Perform labeling at 4°C to minimize endocytosis. | ||

| Inefficient elution of captured proteins | Incomplete reduction of the disulfide bond. | Ensure sufficient concentration and incubation time with the reducing agent (e.g., DTT). |

Conclusion

This compound and its derivatives are powerful and versatile reagents for proteomic studies. The ability to selectively label, enrich, and then mildly elute specific protein populations makes them indispensable for researchers investigating the cell surface proteome, protein complexes, and for identifying potential drug targets and biomarkers. The choice between protein-level and peptide-level enrichment strategies, such as the DiDBiT method, will depend on the specific goals of the experiment, with the latter often providing a more sensitive detection of biotinylated species. Careful optimization of labeling conditions and downstream sample processing is crucial for achieving high-quality, reproducible results in mass spectrometry-based proteomics.

References

Application Notes and Protocols for NHS-SS-Biotin in Pull-Down Assays and Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

NHS-SS-Biotin (N-Hydroxysuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) and its water-soluble analog, Sulfo-NHS-SS-Biotin, are powerful reagents for the biotinylation of proteins and other biomolecules. These reagents are invaluable tools in pull-down assays and affinity purification, enabling the isolation and identification of protein-protein interactions, cell surface proteins, and protein complexes. The key feature of this compound is the presence of a disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag from the labeled protein using reducing agents. This cleavable nature facilitates the gentle elution of purified proteins, preserving their integrity for downstream applications such as mass spectrometry and Western blotting.

This document provides detailed application notes and protocols for the effective use of this compound in pull-down assays and affinity purification.

Chemical Properties and Mechanism of Action

This compound is an amine-reactive reagent that specifically targets primary amines (-NH2) found on the N-terminus of proteins and the side chains of lysine residues.[1] The N-hydroxysuccinimide (NHS) ester group reacts with these primary amines to form stable amide bonds.[1] The reaction is most efficient at a neutral to slightly basic pH (7-9).

The "SS" in this compound denotes the disulfide bond in the spacer arm. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP). This allows for the release of the biotinylated protein from streptavidin or avidin affinity resins under mild conditions, leaving a small sulfhydryl group on the protein.

Sulfo-NHS-SS-Biotin vs. This compound:

-

This compound: Is membrane-permeable and must be dissolved in an organic solvent like DMSO or DMF before being added to an aqueous reaction.

-

Sulfo-NHS-SS-Biotin: Contains a sulfonate group on the NHS ring, rendering it water-soluble and membrane-impermeable.[1] This makes it the ideal choice for labeling cell surface proteins without lysing the cells.

Data Presentation: Quantitative Parameters for Biotinylation and Purification

The efficiency of biotinylation and subsequent protein recovery are critical for successful pull-down and affinity purification experiments. The following tables summarize key quantitative data to guide experimental design.

| Parameter | Recommended Value/Range | Target Molecule | Notes |

| Biotin Reagent Molar Excess | 10- to 40-fold | General Proteins | Start with a 20-fold molar excess and optimize for your specific protein.[2] |

| ≥ 12-fold | IgG (10 mg/mL) | Higher protein concentrations require a lower molar excess.[3] | |

| ≥ 20-fold | IgG (2 mg/mL) | Dilute protein solutions require a greater molar excess. | |

| Biotin Incorporation | 4-6 biotins/molecule | IgG (1-10 mg/mL) | Achieved with a 20-fold molar excess of Sulfo-NHS-SS-Biotin. |

| >90% | Peptides | Labeling efficiency of amine groups. | |

| Protein Recovery | 87.5-115.5% | OATP1B1, Na+- K+ ATPase, Calreticulin | Recovery from CHO cells irrespective of Sulfo-NHS-SS-Biotin concentration in a specific study. |

| Condition | Recommended Protocol |

| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines (e.g., Tris, glycine). |

| Reaction Time | 30-60 minutes at room temperature or 2 hours on ice. |

| Quenching | Add a final concentration of 50-100 mM Tris or glycine to quench the reaction. |

| Elution (Cleavage) | 50 mM DTT in a suitable buffer for 30-60 minutes at room temperature. |

Experimental Protocols

Protocol 1: Biotinylation of a Purified Protein

This protocol describes the general procedure for biotinylating a purified protein using this compound.

Materials:

-

This compound or Sulfo-NHS-SS-Biotin

-

Anhydrous DMSO or DMF (for this compound)

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare Protein Sample: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Prepare Biotin Reagent: Immediately before use, dissolve this compound in DMSO or Sulfo-NHS-SS-Biotin in water to a final concentration of 10 mM.

-

Biotinylation Reaction: Add the calculated amount of biotin reagent to the protein solution. A 20-fold molar excess is a good starting point. Incubate for 30-60 minutes at room temperature or 2 hours on ice.

-

Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

-

Remove Excess Biotin: Remove non-reacted biotin using a desalting column or by dialysis against PBS.

-

Quantify Biotin Incorporation (Optional): Use the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to estimate the number of biotin molecules incorporated per protein molecule.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol is for labeling proteins on the surface of living cells using the membrane-impermeable Sulfo-NHS-SS-Biotin.

Materials:

-

Sulfo-NHS-SS-Biotin

-

Ice-cold PBS, pH 8.0

-

Quenching buffer (e.g., 100 mM glycine in PBS)

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Cell scraper (for adherent cells)

Procedure:

-

Cell Preparation: Wash cells (adherent or suspension) three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

-

Biotinylation: Resuspend or cover the cells with ice-cold PBS, pH 8.0, containing 0.5-1 mg/mL Sulfo-NHS-SS-Biotin. Incubate for 30 minutes on ice with gentle agitation.

-

Quench and Wash: Quench the reaction by adding quenching buffer. Wash the cells three times with ice-cold PBS to remove excess biotin reagent.

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

-

Clarify Lysate: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the biotinylated cell surface proteins.

Protocol 3: Pull-Down Assay and Affinity Purification

This protocol describes the capture of biotinylated proteins using streptavidin-conjugated beads.

Materials:

-

Biotinylated protein sample (from Protocol 1 or 2)

-

Streptavidin-agarose or magnetic beads

-

Binding/Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 50 mM DTT in PBS)

Procedure:

-

Bead Preparation: Wash the streptavidin beads twice with binding/wash buffer.

-

Binding: Incubate the biotinylated protein lysate with the washed streptavidin beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads three to five times with binding/wash buffer to remove non-specifically bound proteins.

-

Elution: Add elution buffer containing DTT to the beads and incubate for 30-60 minutes at room temperature to cleave the disulfide bond and release the purified proteins.

-

Sample Collection: Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis.

Mandatory Visualizations

Caption: Experimental workflow for pull-down assays using this compound.

Caption: EGFR signaling pathway and its investigation via a pull-down assay.

References

Application Notes and Protocols for Intracellular Labeling with NHS-SS-Biotin

For Researchers, Scientists, and Drug Development Professionals